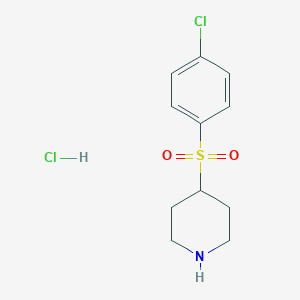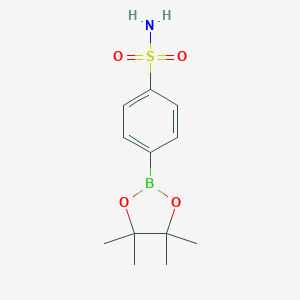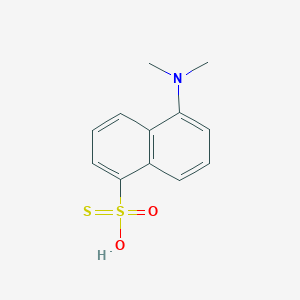
5-Dimethylamino-1-naphthalenethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylamino-1-naphthalenethiosulfonate (DANTES) is a fluorescent probe that is widely used in biochemical and physiological studies. It is a synthetic compound that was first introduced in the 1990s and has since become an essential tool for researchers in various fields.
Mechanism Of Action
5-Dimethylamino-1-naphthalenethiosulfonate is a fluorescent probe that binds to thiol groups on proteins and other biomolecules. The binding of 5-Dimethylamino-1-naphthalenethiosulfonate results in a shift in the fluorescence emission spectrum, which can be used to monitor changes in protein conformation and activity.
Biochemical And Physiological Effects
5-Dimethylamino-1-naphthalenethiosulfonate has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It has been used to label proteins in live cells without affecting their function or localization.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Dimethylamino-1-naphthalenethiosulfonate in lab experiments include its high sensitivity and specificity for thiol groups, its compatibility with live cell imaging, and its low toxicity. The limitations of using 5-Dimethylamino-1-naphthalenethiosulfonate include its limited photostability and the potential for nonspecific binding to other biomolecules.
Future Directions
There are several future directions for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in scientific research. One potential application is in the development of new probes for specific biomolecules, such as reactive oxygen species and lipid signaling molecules. Another direction is in the development of new imaging techniques that combine 5-Dimethylamino-1-naphthalenethiosulfonate with other fluorescent probes to provide more detailed information about cellular processes. Finally, there is potential for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in clinical applications, such as in the development of diagnostic tools for diseases that involve changes in protein conformation or activity.
Synthesis Methods
The synthesis of 5-Dimethylamino-1-naphthalenethiosulfonate involves a reaction between 5-nitro-1-naphthalenethiol and dimethylamine. The reaction is catalyzed by a base such as sodium hydroxide and takes place in a solvent such as methanol. The resulting product is then purified using column chromatography.
Scientific Research Applications
5-Dimethylamino-1-naphthalenethiosulfonate is used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. It is commonly used in cell biology to study the localization and dynamics of proteins in live cells. 5-Dimethylamino-1-naphthalenethiosulfonate is also used in neuroscience to study the activity of neurons and the release of neurotransmitters.
properties
CAS RN |
111076-74-5 |
|---|---|
Product Name |
5-Dimethylamino-1-naphthalenethiosulfonate |
Molecular Formula |
C12H13NO2S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-hydroxysulfonothioyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2S2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) |
InChI Key |
LJPZZGIOJRRNBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O |
Other CAS RN |
111076-74-5 |
synonyms |
5-dimethylamino-1-naphthalene thiosulfonate 5-dimethylamino-1-naphthalenethiosulfonate DANTS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



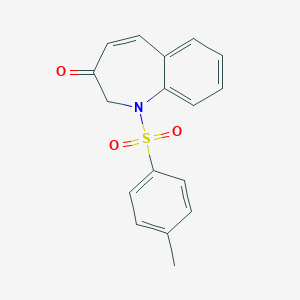
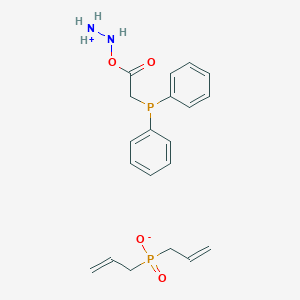
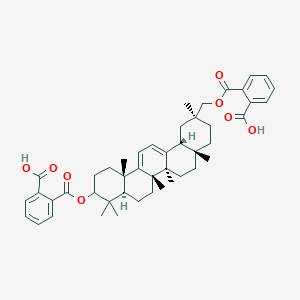
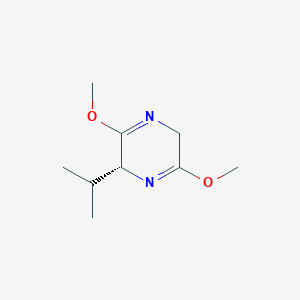
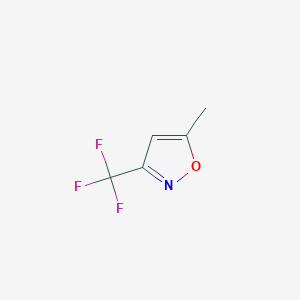
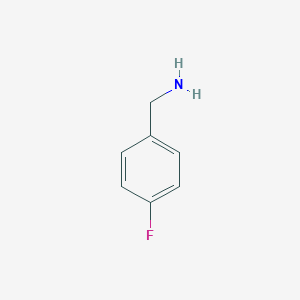
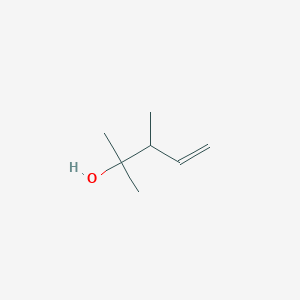
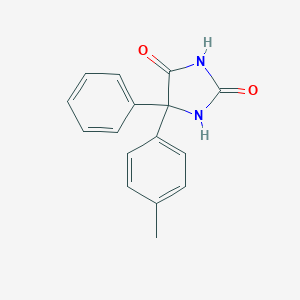
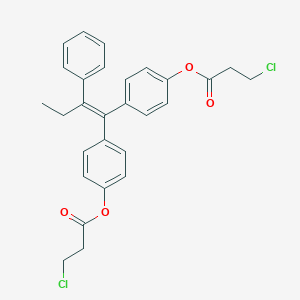
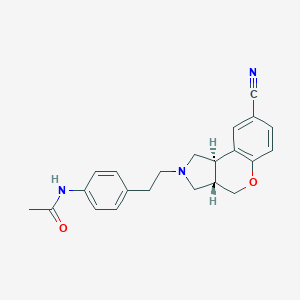
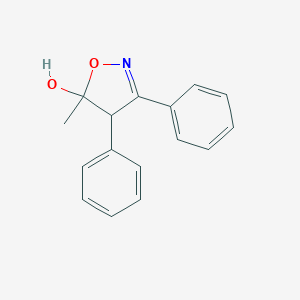
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
